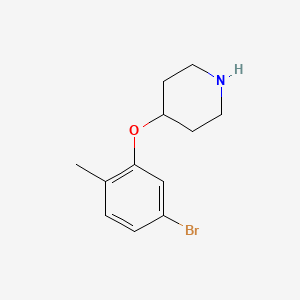

4-(5-Bromo-2-methylphenoxy)piperidine

描述

属性

IUPAC Name |

4-(5-bromo-2-methylphenoxy)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO/c1-9-2-3-10(13)8-12(9)15-11-4-6-14-7-5-11/h2-3,8,11,14H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRPRZFJPHMVKEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Br)OC2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Nucleophilic Aromatic Substitution (SNAr) Approach

- Starting Materials : 5-Bromo-2-methylphenol and 4-chloropiperidine or 4-hydroxypiperidine derivatives.

- Reaction Conditions : The phenol is deprotonated to form the phenoxide ion, which then attacks the electrophilic carbon on the piperidine derivative bearing a good leaving group (e.g., chloride).

- Solvents and Catalysts : Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used to facilitate the reaction. Bases like potassium carbonate or sodium hydride are employed to generate the phenoxide.

- Temperature : Elevated temperatures (50–120 °C) are often required to drive the reaction to completion.

- Outcome : Formation of the ether linkage yielding this compound.

Williamson Ether Synthesis

This classical method involves the reaction of an alkoxide ion with an alkyl halide:

- Step 1 : Preparation of 5-bromo-2-methylphenoxide via deprotonation of 5-bromo-2-methylphenol using a strong base such as sodium hydride.

- Step 2 : Reaction of the phenoxide ion with 4-piperidinemethanol or a halogenated piperidine derivative to form the ether bond.

- Advantages : This method allows for high selectivity and yields under controlled conditions.

- Limitations : Requires careful control to avoid side reactions such as elimination or over-alkylation.

Transition Metal-Catalyzed Coupling Reactions

Modern synthetic strategies may employ transition metal catalysis (e.g., copper or palladium catalysis) to facilitate the formation of aryl ethers:

- Ullmann-type Coupling : Copper-catalyzed coupling of 5-bromo-2-methylphenol with 4-halopiperidine.

- Buchwald-Hartwig Etherification : Palladium-catalyzed coupling under mild conditions with suitable ligands to promote C–O bond formation.

- Reaction Conditions : Typically involve the use of bases (e.g., cesium carbonate), ligands, and solvents such as toluene or dioxane at elevated temperatures.

- Benefits : High regioselectivity, tolerance to various functional groups, and often milder conditions compared to classical methods.

Data Table: Comparative Summary of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | 5-Bromo-2-methylphenol, 4-chloropiperidine, K2CO3 | DMF, 80–120 °C, 6–12 h | Simple, cost-effective | Requires elevated temperature, possible side reactions | 70–85 |

| Williamson Ether Synthesis | 5-Bromo-2-methylphenol, NaH, 4-piperidinemethanol | THF or DMF, 0–60 °C | High selectivity, straightforward | Sensitive to moisture, side reactions possible | 75–90 |

| Ullmann-type Coupling | 5-Bromo-2-methylphenol, 4-halopiperidine, Cu catalyst | Toluene, 100–130 °C | Good functional group tolerance | Requires copper catalyst, longer reaction times | 65–80 |

| Buchwald-Hartwig Etherification | 5-Bromo-2-methylphenol, 4-halopiperidine, Pd catalyst, ligand | Dioxane, 80–110 °C | Mild conditions, high yields | Expensive catalysts and ligands | 80–95 |

Research Findings and Optimization Notes

- Base Selection : Potassium carbonate and sodium hydride are commonly used bases; however, sodium hydride provides stronger deprotonation, leading to higher conversion rates in Williamson ether synthesis.

- Solvent Effects : Polar aprotic solvents like DMF and DMSO enhance nucleophilicity of the phenoxide ion and improve reaction rates.

- Temperature Control : Elevated temperatures accelerate reaction kinetics but can increase side reactions; optimization is necessary for each method.

- Catalyst Loading : In metal-catalyzed methods, catalyst and ligand loading directly affect yield and selectivity; low catalyst loading is preferred for cost-efficiency.

- Purification : The product is typically purified by recrystallization or chromatography to remove unreacted starting materials and side products.

科学研究应用

4-(5-Bromo-2-methylphenoxy)piperidine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a pharmacophore in drug design, particularly for targeting neurological disorders.

Industry: It serves as a building block in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 4-(5-Bromo-2-methylphenoxy)piperidine involves its interaction with specific molecular targets. The phenoxy group can engage in hydrogen bonding and hydrophobic interactions with biological macromolecules, while the piperidine ring can interact with receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

相似化合物的比较

Comparison with Structurally Similar Compounds

1-[(5-Bromo-2-ethoxy-4-methylphenyl)sulfonyl]piperidine

- Structural Differences : The benzene ring here is linked to piperidine via a sulfonyl group (SO₂) instead of an ether oxygen. Substituents include bromine (5-position), ethoxy (2-position), and methyl (4-position) .

- Key Properties: Molecular weight: 370.28 g/mol (vs. 268.15 g/mol for the target compound).

- Relevance : Sulfonamide-containing piperidines are prevalent in drug design due to their bioavailability and enzyme-targeting capabilities .

3-Bromo-5-methoxy-4-(4-methylpiperidin-1-yl)furan-2(5H)-one

- Structural Differences: Features a furanone core substituted with bromine (3-position), methoxy (5-position), and a 4-methylpiperidinyl group (4-position) .

- Key Properties: Molecular weight: 298.16 g/mol.

- Synthesis : Synthesized via tandem Michael addition-elimination (51.7% yield), contrasting with the Williamson ether synthesis likely used for the target compound .

- Relevance: The furanone moiety is associated with antibacterial and anti-inflammatory activities, suggesting possible bioactivity for brominated analogs .

1-(5-Bromo-2-formylphenyl)piperidine

- Structural Differences : Direct carbon linkage between the benzene (substituted with bromine and formyl groups) and piperidine, bypassing an oxygen bridge .

- Key Properties :

- Molecular weight: 268.15 g/mol (identical to the target compound).

- The aldehyde group enables reactivity as a synthetic intermediate.

- Relevance : The formyl group may facilitate Schiff base formation, useful in prodrug design or metal coordination chemistry .

Physicochemical and Pharmacological Comparison

Table 1: Comparative Analysis of Piperidine Derivatives

Key Observations:

- Lipophilicity : The target compound’s ether linkage and methyl group may confer moderate lipophilicity, suitable for blood-brain barrier penetration, whereas sulfonamide derivatives (e.g., ) exhibit higher polarity.

- Bioactivity : Piperidine derivatives with bromine (e.g., ) often show enhanced halogen bonding, critical for target engagement in enzyme inhibition.

- Synthetic Utility : Aldehyde-containing analogs (e.g., ) serve as versatile intermediates, unlike the target compound’s ether-stabilized structure.

生物活性

4-(5-Bromo-2-methylphenoxy)piperidine is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound consists of a piperidine ring substituted with a phenoxy group that contains a bromine atom and a methyl group. This structure is significant as it influences the compound's interactions with biological targets.

The mechanism of action for this compound involves several pathways:

- Hydrogen Bonding : The phenoxy group can form hydrogen bonds with biological macromolecules.

- Hydrophobic Interactions : The compound's hydrophobic regions facilitate interactions with lipid membranes and proteins.

- Receptor Modulation : The piperidine ring can interact with various receptors or enzymes, potentially modulating their activity.

Biological Activities

Research has indicated several biological activities associated with this compound:

Antimicrobial Activity

Studies have demonstrated that piperidine derivatives exhibit antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) values for related compounds were reported as low as 1.5 mg/mL against strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound is also being investigated for its potential anticancer effects. Research into piperidine derivatives has revealed promising results in inhibiting cancer cell proliferation and inducing apoptosis in specific cancer cell lines. For example, compounds with similar structures have been noted to exhibit IC50 values in the nanomolar range against leukemia cell lines .

Neurological Applications

There is ongoing research into the use of this compound as a pharmacophore in drug design targeting neurological disorders. Its ability to modulate neurotransmitter systems suggests potential applications in treating conditions such as Alzheimer's disease and depression .

Case Studies

- Antimicrobial Evaluation : In a study evaluating various piperidine derivatives, compounds structurally related to this compound were tested against multiple bacterial strains, demonstrating significant antimicrobial activity with MIC values indicating effectiveness at low concentrations .

- Anticancer Activity : A series of piperidine derivatives were synthesized and evaluated for their anticancer properties, revealing that modifications to the piperidine ring could enhance potency against specific cancer types. One derivative showed an IC50 of 700 nM against leukemia cells, highlighting the therapeutic potential of this chemical class .

Summary of Research Findings

常见问题

Q. How can conflicting spectral data (e.g., NMR vs. X-ray) for crystalline derivatives be resolved?

- Methodology : Re-crystallize the compound in multiple solvents (ethanol, hexane/ethyl acetate) to assess polymorphism. Perform SC-XRD to confirm absolute configuration and compare with DFT-optimized NMR chemical shifts (GIAO method). Discrepancies >0.5 ppm suggest conformational flexibility .

Methodological Notes

- Experimental Design : Use response surface methodology (RSM) for multi-variable optimization, reducing required experiments by 60% while maintaining statistical power .

- Data Contradictions : Employ robustness testing (e.g., Youden’s test) to identify outlier variables in reproducibility studies .

- Safety Compliance : Align protocols with ISO 9001 and OECD GLP standards for hazardous brominated compounds, including waste neutralization records .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。